2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Description
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 4-methoxyphenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₁₁H₉F₃N₂O, with a molecular weight of 242.20 g/mol (calculated) . Key computed physicochemical properties include an XLogP3 value of 2.6 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 37.9 Ų (suggesting moderate solubility), and one hydrogen bond donor site . The methoxyphenyl moiety may facilitate π-π stacking or hydrophobic interactions in target binding pockets.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALBVFWCNKGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220899 | |
| Record name | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-37-3 | |
| Record name | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33469-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole typically involves the reaction of 4-methoxyphenyl derivatives with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates, which are then subjected to cyclization reactions to form the imidazole ring . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole Derivatives
Key Observations :
Table 2: Inhibitory Activity of Selected Imidazole Derivatives
Key Observations :
- The target compound’s trifluoromethyl group may improve metabolic stability compared to nitro or carboxylic acid derivatives, as seen in its substrate-selective inhibition of ALOX15 .
- Methoxy Positioning : The para-methoxy group in the target compound and SB202474 optimizes interactions in hydrophobic pockets, whereas ortho-substitution (e.g., in ) reduces activity due to steric hindrance.
- Core Modifications : Indole derivatives () exhibit higher affinity but lower selectivity than imidazole analogs, highlighting the importance of the imidazole nitrogen in ALOX15 inhibition.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s balanced LogP (2.6) and moderate TPSA (37.9 Ų) suggest favorable membrane permeability compared to highly polar carboxylic acid derivatives ().
- Nitro groups (e.g., ) reduce metabolic stability due to susceptibility to reductase enzymes, whereas the trifluoromethyl group resists enzymatic degradation .
- Carboxylic acid substituents () drastically reduce solubility in neutral pH, limiting bioavailability.
Biological Activity
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with imidazole moieties have shown significant cytotoxicity against various cancer cell lines. The compound this compound has been evaluated for its inhibitory effects on tumor growth.
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits potent activity against several cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The IC50 values reported were approximately 57.4 μM for DLD-1 and 79.9 μM for MCF-7, indicating a stronger efficacy compared to conventional chemotherapeutics like cisplatin .
The biological activity of imidazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The proposed mechanisms include:
- Apoptosis Induction : The compound may induce apoptosis through mitochondrial pathways, which are triggered by the interaction with nuclear DNA and subsequent activation of p53 signaling pathways .
- Receptor Modulation : Imidazole compounds can act on various receptors, including dopamine and histamine receptors, contributing to their diverse pharmacological effects .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives have also been investigated for their anti-inflammatory properties. For example, some studies indicate that related compounds exhibit significant analgesic activity comparable to established anti-inflammatory drugs such as diclofenac .
| Activity Type | Efficacy Comparison | Reference |
|---|---|---|
| Analgesic | 89% at 100 mg/kg b.w. | |
| Anti-inflammatory | Comparable to diclofenac |
Antimicrobial Activity
Imidazoles are recognized for their antimicrobial properties as well. The presence of the methoxy and trifluoromethyl groups enhances their activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Synthesis and Evaluation
A recent case study synthesized several imidazole derivatives, including this compound, evaluating their biological activities against a panel of human tumor cell lines. The results indicated that modifications in the imidazole structure significantly influenced the biological potency .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of imidazole derivatives with target proteins. These studies suggest that structural modifications can enhance binding interactions, thereby improving therapeutic efficacy against cancer cells .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and aromaticity. For instance, methoxy protons resonate at δ ~3.8 ppm, while trifluoromethyl carbons appear at δ ~120–125 ppm .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ and C-N imidazole ring vibrations at 1600 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, as shown for a derivative where fluoromethoxy and trimethoxy groups formed angles of 12.65° and 55.67° with the imidazole core .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, and N content .
How does this compound interact with enzymes like ALOX15, and how can computational modeling predict its inhibitory activity?
Advanced Research Question
- Docking Studies : Molecular docking (e.g., using AutoDock Vina) reveals binding poses in enzyme active sites. For example, analogous imidazoles showed interactions with ALOX15’s allosteric pocket, where the methoxy group stabilized binding via hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over time. A study on ALOX15 inhibitors demonstrated that the trifluoromethyl group enhances binding energy (-8.2 kcal/mol) by reducing desolvation penalties .
- Key Interactions : The trifluoromethyl group’s electron-withdrawing effects and methoxy’s orientation within the pocket are critical for substrate-selective inhibition .
How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with halogen or alkyl groups) and compare IC₅₀ values. For example, replacing a CH group with N in indole analogs reduced ALOX15 inhibition but retained substrate selectivity .
- Bioassay Standardization : Ensure consistent assay conditions (e.g., enzyme concentration, substrate type). Discrepancies in linoleate oxygenase activity were linked to variations in fatty acid substrate purity .
- Statistical Validation : Apply multivariate analysis to distinguish significant activity differences from experimental noise .
What strategies are used to analyze the electronic effects of substituents on the imidazole ring’s bioactivity?
Advanced Research Question
- Computational Chemistry : Perform density functional theory (DFT) calculations to map electrostatic potentials. The trifluoromethyl group’s electron-withdrawing nature lowers the imidazole ring’s electron density, enhancing interactions with positively charged enzyme residues .
- Hammett Constants : Quantify substituent effects using σ values. For example, the 4-methoxyphenyl group (σ = -0.27) donates electrons, stabilizing resonance structures critical for binding .
- Comparative SAR : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups and correlate trends with activity. A study showed that 4-chlorophenyl analogs had reduced potency due to steric clashes, highlighting the balance between electronic and steric effects .
How can researchers optimize experimental design to study the stability of this compound under physiological conditions?
Advanced Research Question
- Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and monitor stability via HPLC. For example, a related imidazole showed <5% degradation over 24 hours .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., cleavage of the trifluoromethyl group) .
- Temperature-Dependent Kinetics : Apply Arrhenius plots to predict shelf-life. Stability data for analogs indicated a half-life >6 months at 4°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
